molecular formula C11H23O4P B14088953 1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one

1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one

Cat. No.: B14088953
M. Wt: 250.27 g/mol
InChI Key: VYSVSGJNPAVWSA-UHFFFAOYSA-N
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Description

1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one is an organophosphorus compound known for its unique chemical structure and properties This compound is characterized by the presence of an ethoxy(ethyl)phosphoryl group attached to a heptan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one typically involves the reaction of heptan-2-one with ethoxy(ethyl)phosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product. Advanced techniques such as distillation, crystallization, and chromatography are employed to ensure the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines.

    Substitution: Formation of substituted phosphonates or phosphinates.

Scientific Research Applications

1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation processes.

Comparison with Similar Compounds

    1-Ethoxy-2-propanol: A related compound with similar ethoxy functionality.

    1-(Ethyl-heptoxy-phosphoryl)oxyheptane: Another organophosphorus compound with a similar structure.

Uniqueness: 1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one is unique due to its specific combination of an ethoxy(ethyl)phosphoryl group and a heptan-2-one backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C11H23O4P

Molecular Weight

250.27 g/mol

IUPAC Name

1-[ethoxy(ethyl)phosphoryl]oxyheptan-2-one

InChI

InChI=1S/C11H23O4P/c1-4-7-8-9-11(12)10-15-16(13,6-3)14-5-2/h4-10H2,1-3H3

InChI Key

VYSVSGJNPAVWSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)COP(=O)(CC)OCC

Origin of Product

United States

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